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molecular formula C9H9N3O2 B2354735 Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 62135-58-4

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B2354735
M. Wt: 191.19
InChI Key: CCEWYZJHYQITGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772510B2

Procedure details

To a light red solution of 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate (10.9 g, 35.2 mmol) in pyridine (50 mL) was added ethyl 2-chloro-2-oxoacetate (9.62 g, 7.84 mL, 70.5 mmol) at RT (exotherm reaction!). The light red solution turned into a dark red solution. The mixture was heated to 100° C. and stirred overnight. The reaction mixture was evaporated and the black residue was triturated for 30 min with Na2CO3 (saturated aqueous solution, 300 mL). The reaction mixture was extracted with dichloromethane (4×250 mL) and the combined organic layer was dried over MgSO4 and concentrated in vacuo to give 6.64 g of crude product. The crude product was suspended in diethyl ether (30 mL), filtered and washed with diethyl ether. The obtained precipitate was dried in vacuo to give the product as light brown solid (6.1 g, 31.9 mmol, 90.6%).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
7.84 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
90.6%

Identifiers

REACTION_CXSMILES
CC1C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21].Cl[C:23](=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25]>N1C=CC=CC=1.C(OCC)C>[CH2:27]([O:26][C:24]([C:23]1[N:21]=[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]2[N:14]=1)=[O:25])[CH3:28] |f:0.1|

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)S(=O)(=O)[O-].N[N+]1=C(C=CC=C1)N
Name
Quantity
7.84 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(exotherm reaction!)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the black residue was triturated for 30 min with Na2CO3 (saturated aqueous solution, 300 mL)
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (4×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 6.64 g of crude product
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
The obtained precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1=NN2C(C=CC=C2)=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.9 mmol
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 90.6%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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